

# Application Notes and Protocols for Usp28-IN-4 in CRISPR Screening Experiments

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## Compound of Interest

Compound Name: *Usp28-IN-4*

Cat. No.: *B12399517*

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## Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in various cellular processes, including DNA damage response and oncogenic signaling. Its role in stabilizing key proteins such as c-Myc makes it an attractive target for cancer therapy.<sup>[1]</sup> **Usp28-IN-4** is a potent and selective small molecule inhibitor of USP28 with an IC<sub>50</sub> of 0.04 μM.<sup>[2]</sup> This document provides detailed application notes and protocols for the utilization of **Usp28-IN-4** in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening experiments to identify genetic vulnerabilities and synergistic drug targets in cancer cells.

CRISPR-based functional genomic screens are powerful tools for systematically interrogating gene function. When combined with a selective inhibitor like **Usp28-IN-4**, these screens can uncover synthetic lethal interactions, where the combination of a genetic perturbation and drug treatment leads to cell death. This approach is invaluable for identifying novel drug targets and understanding mechanisms of drug resistance.

## Mechanism of Action of USP28

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.<sup>[1]</sup> Two of the most well-characterized substrates of USP28 are the oncoprotein c-Myc and proteins involved in the DNA damage response (DDR) pathway.

c-Myc Regulation: USP28 stabilizes c-Myc by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[3] By removing ubiquitin tags from c-Myc, USP28 prevents its proteasomal degradation, leading to elevated c-Myc levels and promoting cell proliferation in cancer.[3]

DNA Damage Response: USP28 also plays a role in the DNA damage response by stabilizing key checkpoint proteins such as 53BP1 and Chk2.[4] This stabilization is crucial for the proper activation of cell cycle checkpoints and apoptosis following DNA damage.

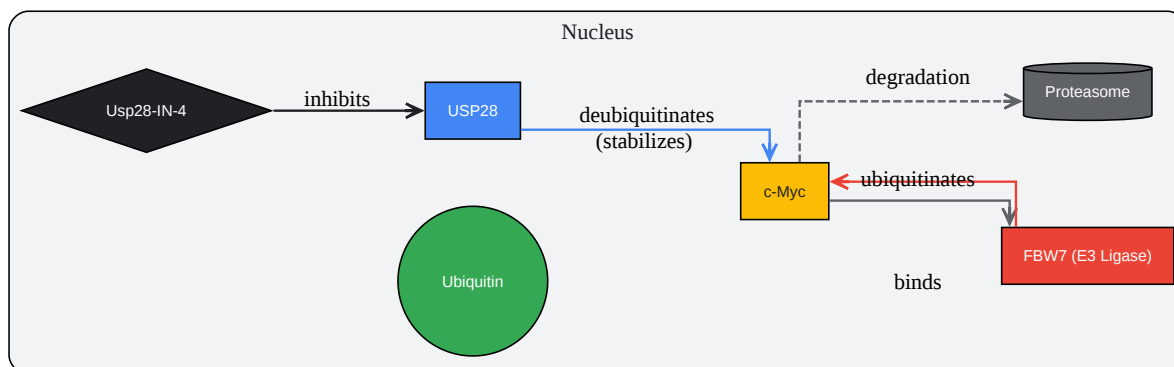
## Usp28-IN-4: A Potent and Selective Inhibitor

**Usp28-IN-4** is a small molecule inhibitor that has demonstrated high potency and selectivity for USP28. Its inhibitory activity and effects on cancer cells are summarized below.

Parameter	Value	Cell Lines	Reference
IC50	0.04 $\mu$ M	In vitro biochemical assay	[2]
Selectivity	High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5	In vitro biochemical assays	[2]
Effect on c-Myc	Dose-dependent downregulation of c-Myc levels	HCT116, Ls174T	[2]
Cytotoxicity	Induces cytotoxicity in cancer cells	HCT116, Ls174T	[2]

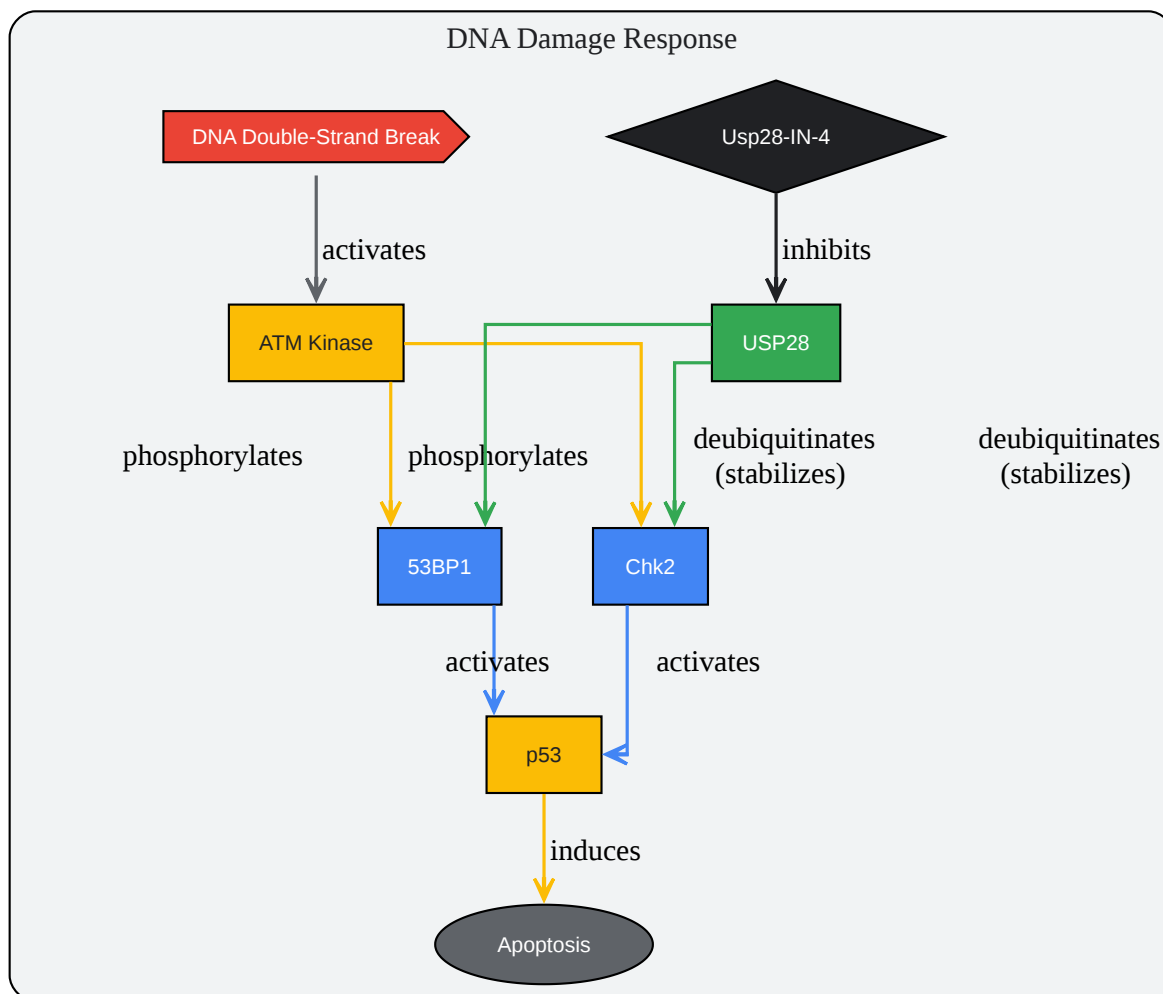
## Signaling Pathway Diagrams

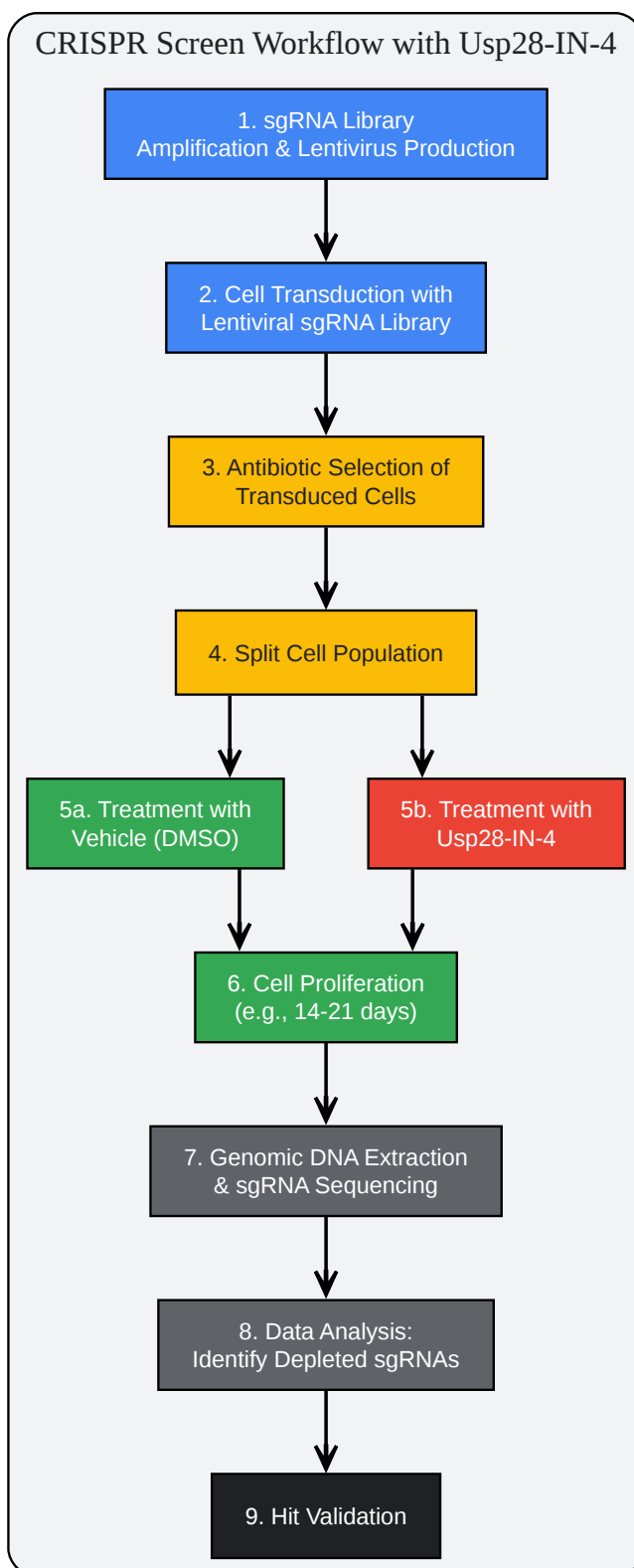
To visualize the cellular pathways influenced by **Usp28-IN-4**, the following diagrams were generated using Graphviz (DOT language).



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Caption: USP28-mediated stabilization of c-Myc.





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